molecular formula C25H23FN2 B10932360 1-(4-fluorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole

1-(4-fluorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10932360
M. Wt: 370.5 g/mol
InChI Key: JLZFWICDTXXJLR-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by the presence of a fluorobenzyl group, a methyl group, and two methylphenyl groups attached to the pyrazole ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-(4-fluorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with the pyrazole intermediate.

    Attachment of the methyl and methylphenyl groups: These groups can be introduced through Friedel-Crafts alkylation reactions using appropriate alkylating agents and catalysts such as aluminum chloride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(4-fluorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like N-bromosuccinimide (NBS) or sodium hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-fluorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

1-(4-fluorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(4-chlorobenzyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.

    1-(4-fluorobenzyl)-4-methyl-3,5-bis(4-ethylphenyl)-1H-pyrazole: The presence of ethyl groups instead of methyl groups can influence the compound’s steric and electronic properties.

    1-(4-fluorobenzyl)-4-methyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole: The methoxy groups can introduce additional hydrogen bonding interactions, potentially altering the compound’s behavior in biological systems.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H23FN2

Molecular Weight

370.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-methyl-3,5-bis(4-methylphenyl)pyrazole

InChI

InChI=1S/C25H23FN2/c1-17-4-10-21(11-5-17)24-19(3)25(22-12-6-18(2)7-13-22)28(27-24)16-20-8-14-23(26)15-9-20/h4-15H,16H2,1-3H3

InChI Key

JLZFWICDTXXJLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=C(C=C3)F)C4=CC=C(C=C4)C)C

Origin of Product

United States

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